![molecular formula C22H20ClNO2 B12878863 5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-23-8](/img/structure/B12878863.png)
5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol is a complex organic compound that features a unique isoxazolidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrile oxide and an olefin. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting isoxazolidine is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the removal of impurities and by-products.
化学反応の分析
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)carboxylic acid.
Reduction: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)amine.
Substitution: (3-([1,1’-Biphenyl]-4-yl)-2-(3-methoxyphenyl)isoxazolidin-5-yl)methanol.
科学的研究の応用
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)isoxazolidin-5-yl)methanol
Uniqueness
The uniqueness of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol lies in its specific substitution pattern and the presence of the methanol group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
629643-23-8 |
|---|---|
分子式 |
C22H20ClNO2 |
分子量 |
365.8 g/mol |
IUPAC名 |
[2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H20ClNO2/c23-19-7-4-8-20(13-19)24-22(14-21(15-25)26-24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22,25H,14-15H2 |
InChIキー |
XXXNXYJLSRNSBW-UHFFFAOYSA-N |
正規SMILES |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


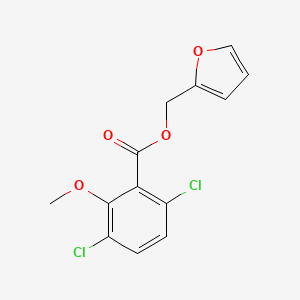
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
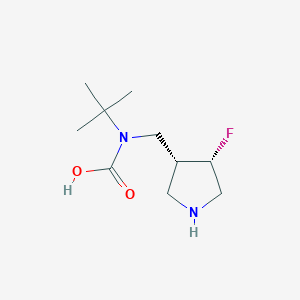


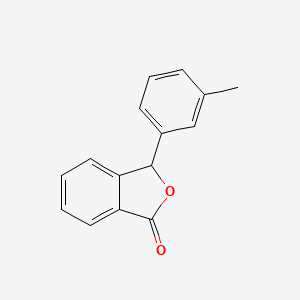
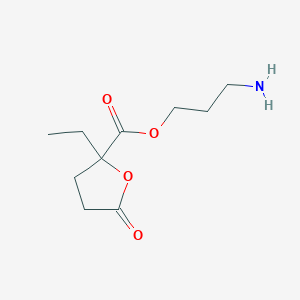

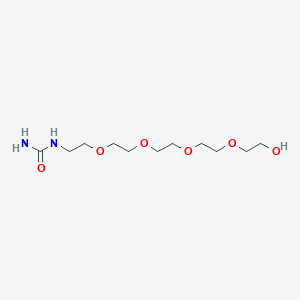

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
